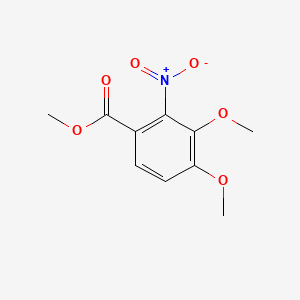
1,1'-Binaphthalene, 2,2',7,7'-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- is an organic compound belonging to the binaphthalene family. This compound is characterized by the presence of two naphthalene units connected at the 1 and 1’ positions, with four methyl groups attached at the 2, 2’, 7, and 7’ positions. The molecular formula of this compound is C24H22, and it is known for its unique structural and chemical properties .
Vorbereitungsmethoden
The synthesis of 1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- can be achieved through various synthetic routes. One common method involves the Suzuki coupling reaction, where 2,2’,7,7’-tetramethyl-1,1’-binaphthalene is synthesized using 4,4,5,5-tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane and 1-bromo-2-methylnaphthalene as starting materials . The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Analyse Chemischer Reaktionen
1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in electrophilic substitution reactions, where electrophiles attack the aromatic rings, leading to the formation of substituted products.
For example, oxidation of 1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- with potassium permanganate can yield corresponding quinones, while reduction with lithium aluminum hydride can produce dihydro derivatives. Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings, enhancing the compound’s versatility in chemical synthesis .
Wissenschaftliche Forschungsanwendungen
1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- has a wide range of scientific research applications. In chemistry, it is used as a chiral ligand in asymmetric synthesis, where its unique structure allows for the selective formation of enantiomers in catalytic reactions . In biology and medicine, derivatives of this compound have been explored for their potential as pharmaceutical agents, particularly in the development of chiral drugs.
In the industrial sector, 1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- is used in the production of advanced materials, such as polymers and liquid crystals, due to its rigid and planar structure. Its ability to undergo various chemical modifications makes it a valuable building block for the synthesis of complex organic molecules .
Wirkmechanismus
The mechanism of action of 1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- is primarily related to its ability to act as a chiral ligand in catalytic reactions. The compound’s rigid and planar structure allows it to coordinate with metal centers, facilitating the formation of chiral complexes. These complexes can then catalyze enantioselective reactions, leading to the selective formation of one enantiomer over the other .
The molecular targets and pathways involved in these reactions depend on the specific catalytic system and the nature of the substrates used
Vergleich Mit ähnlichen Verbindungen
1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- can be compared with other similar compounds, such as 1,1’-Binaphthalene, 2,2’-dimethyl- and 1,1’-Binaphthyl. These compounds share a similar binaphthalene core structure but differ in the number and position of substituents on the naphthalene rings .
1,1’-Binaphthalene, 2,2’-dimethyl-: This compound has two methyl groups at the 2 and 2’ positions, making it less sterically hindered compared to 1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl-.
1,1’-Binaphthyl: This compound lacks any substituents on the naphthalene rings, making it the simplest member of the binaphthalene family.
The uniqueness of 1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
66778-18-5 |
|---|---|
Molekularformel |
C24H22 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1-(2,7-dimethylnaphthalen-1-yl)-2,7-dimethylnaphthalene |
InChI |
InChI=1S/C24H22/c1-15-5-9-19-11-7-17(3)23(21(19)13-15)24-18(4)8-12-20-10-6-16(2)14-22(20)24/h5-14H,1-4H3 |
InChI-Schlüssel |
DIJIQKSWLIQSRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=CC(=C2C3=C(C=CC4=C3C=C(C=C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


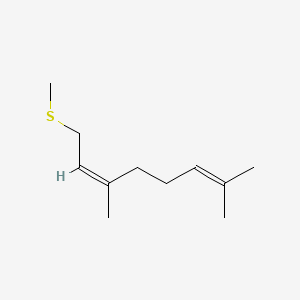
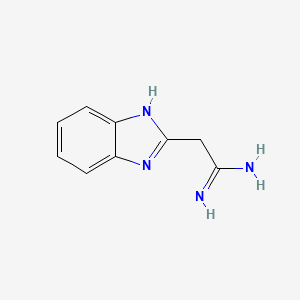
![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)
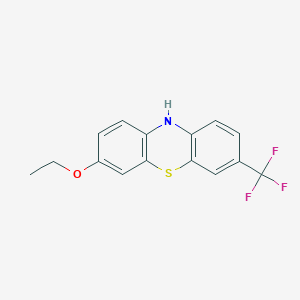


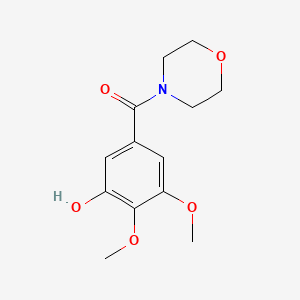
![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
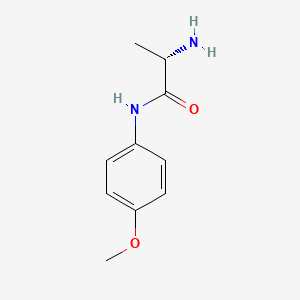
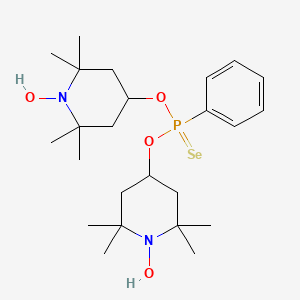
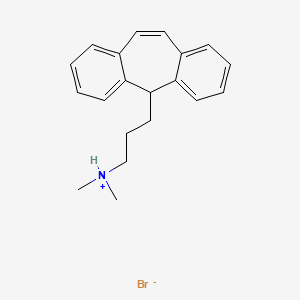
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
